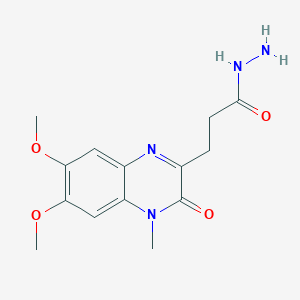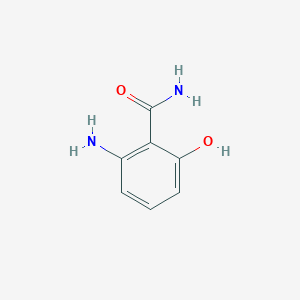
Ácido 3-cianocinnamico
Descripción general
Descripción
3-Cyanocinnamic acid is an organic compound with the molecular formula C10H7NO2. It is a derivative of cinnamic acid, where a cyano group (-CN) is attached to the third carbon of the phenyl ring. This compound is known for its applications in organic synthesis, particularly as an intermediate in the production of various organic compounds such as drugs, dyes, and chemical reagents .
Aplicaciones Científicas De Investigación
3-Cyanocinnamic acid has a wide range of applications in scientific research:
Mecanismo De Acción
- Role : It likely interacts with enzymes or receptors related to cell signaling, metabolism, or inflammation .
- Downstream Effects : 3-CCA might impact pathways like the phenylpropanoid pathway, which leads to the biosynthesis of lignols, flavonoids, and other natural products .
Target of Action
Biochemical Pathways
Action Environment
Análisis Bioquímico
Biochemical Properties
3-Cyanocinnamic acid has been used in the synthesis of triazoles with antifungal activities . It has also been used to prepare aminocyclohexylethyl-substituted methylsulfonyloxy and methylsulfonyl tetrahydrobenzazepines as dopamine receptor antagonists and antipsychotics
Cellular Effects
It has been used in the field of organic synthesis, which suggests that it may interact with various cellular processes .
Molecular Mechanism
It is known to participate in [2 + 2] topochemical cycloadditions, a type of chemical reaction . The reactivity of 3-Cyanocinnamic acid in these reactions is influenced by the degree of molecular motion in the crystals, and it becomes reactive when heated to 130 °C .
Temporal Effects in Laboratory Settings
It is known that 3-Cyanocinnamic acid has a certain stability at room temperature, but it decomposes when heated or exposed to light .
Metabolic Pathways
It has been used in the synthesis of various organic compounds, suggesting that it may be involved in various metabolic reactions .
Transport and Distribution
Given its solubility in organic solvents, it may be able to pass through cell membranes and distribute within cells .
Subcellular Localization
Given its chemical properties, it may be able to pass through cell membranes and localize within various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Cyanocinnamic acid can be synthesized through several methods. One common method involves the reaction of 3-bromobenzonitrile with acrylic acid in the presence of a base such as tributylamine at elevated temperatures (around 140°C) for several hours . Another method involves the Heck reaction, where 3-bromobenzonitrile is coupled with acrylic acid under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of 3-cyanocinnamic acid typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyanocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Comparación Con Compuestos Similares
3-Cyanocinnamic acid can be compared with other similar compounds such as:
4-Cyanocinnamic acid: Similar in structure but with the cyano group attached to the fourth carbon of the phenyl ring.
2-Cyanocinnamic acid: Another isomer with the cyano group on the second carbon, showing distinct chemical behavior and applications.
Triarylamine-α-cyanocinnamic acid derivatives: These compounds have enhanced nonlinear optical properties and are used in advanced material applications.
Propiedades
IUPAC Name |
(E)-3-(3-cyanophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYFZKRRQZYAJI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 3-cyanocinnamic acid exhibits temperature-dependent photoreactivity in its solid state. What causes this phenomenon?
A1: The differing photoreactivities of 3-cyanocinnamic acid at various temperatures stem from the concept of topochemical control in solid-state reactions. The paper demonstrates that while 3-cyanocinnamic acid is unreactive at room temperature, heating it to 130°C induces molecular motion within the crystal lattice. This increased motion allows the molecules to adopt a more favorable orientation for the [2+2] cycloaddition reaction to occur when exposed to UV light []. Essentially, the heat provides the energy needed to overcome the activation barrier for the reaction in the solid state.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)








![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)

